molecular formula C16H19N3O2 B7114662 Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B7114662
M. Wt: 285.34 g/mol
InChI Key: DZWDFPMGNRVSPN-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, which is further substituted with a methyl ester group and a 2-methylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . The reaction conditions often include the use of dry toluene as a solvent and heating at 140°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access . It may also interact with receptors, modulating signal transduction pathways and influencing cellular responses . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazole and pyridine ring, along with the methyl ester and 2-methylphenylmethyl groups, makes it a versatile compound in medicinal chemistry and related fields.

Properties

IUPAC Name

methyl 3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-5-3-4-6-12(11)9-14-17-18-15-10-13(16(20)21-2)7-8-19(14)15/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWDFPMGNRVSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2CCC(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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